

# Chemical structure and properties of Tolvaptan Sodium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tolvaptan Sodium Phosphate

Cat. No.: B12783149

Get Quote

# An In-depth Technical Guide to Tolvaptan Sodium Phosphate

# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Tolvaptan Sodium Phosphate**. It includes detailed experimental protocols and quantitative data to support research and development activities.

## **Chemical Structure and Properties**

**Tolvaptan Sodium Phosphate** is a phosphate ester prodrug of Tolvaptan, a selective vasopressin V2 receptor antagonist. The addition of the phosphate group enhances the aqueous solubility of the compound, making it suitable for intravenous administration.[1] Upon administration, it is rapidly converted to the active moiety, Tolvaptan, by tissue and plasma phosphatases.[1]

#### Chemical Structure:

- IUPAC Name: disodium;[(5R)-7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate[2]
- CAS Number: 942619-79-6[3][4]



Chemical Formula: C<sub>26</sub>H<sub>24</sub>ClN<sub>2</sub>Na<sub>2</sub>O<sub>6</sub>P[2][3]

Molecular Weight: 572.89 g/mol [2][3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Tolvaptan and its sodium phosphate prodrug.

| Property         | Tolvaptan                                                              | Tolvaptan Sodium<br>Phosphate | References |
|------------------|------------------------------------------------------------------------|-------------------------------|------------|
| Appearance       | White to off-white crystalline powder                                  | Solid                         | [5]        |
| Melting Point    | ~224 °C                                                                | Not available                 | [5]        |
| Solubility       | Practically insoluble in water; soluble in benzyl alcohol and methanol | Soluble in water              | [5][6]     |
| pKa (Predicted)  | 13.00 ± 0.70                                                           | Not available                 | [7]        |
| LogP (Predicted) | 4.8                                                                    | Not available                 | [8]        |

## **Mechanism of Action**

Tolvaptan is a selective and competitive antagonist of the vasopressin V2 receptor.[9] The V2 receptors are primarily located in the renal collecting ducts. The binding of the natural ligand, arginine vasopressin (AVP), to these receptors triggers a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells. [10] This increases water reabsorption from the filtrate back into the bloodstream, resulting in more concentrated urine.

By blocking the V2 receptor, Tolvaptan prevents the action of AVP, leading to a decrease in the number of aquaporin-2 water channels in the collecting duct membrane.[5] This results in increased excretion of free water (aquaresis), leading to a decrease in urine osmolality and an



increase in serum sodium concentration.[5] This mechanism of action makes Tolvaptan effective in treating euvolemic and hypervolemic hyponatremia.[8]

Below is a diagram illustrating the signaling pathway of vasopressin and the inhibitory action of Tolvaptan.



Click to download full resolution via product page

Mechanism of action of Tolvaptan at the V2 receptor.

# **Synthesis and Manufacturing**

The synthesis of Tolvaptan typically involves the amidation of 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzoazepine with 2-methyl-4-(2-methylbenzamido)benzoyl chloride.[11] The sodium phosphate prodrug is then synthesized from Tolvaptan. A plausible final step involves phosphorylation of the hydroxyl group on the benzazepine ring, followed by the formation of the disodium salt.

The following diagram outlines a potential workflow for the synthesis of **Tolvaptan Sodium Phosphate**.





Click to download full resolution via product page

A potential synthetic workflow for **Tolvaptan Sodium Phosphate**.



# Experimental Protocols High-Performance Liquid Chromatography (HPLC) Assay for Tolvaptan

This section details a representative RP-HPLC method for the quantification of Tolvaptan in bulk and pharmaceutical dosage forms. This method can be adapted for the analysis of **Tolvaptan Sodium Phosphate**.

#### Instrumentation:

- HPLC system with a UV-Vis detector
- C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
- · Data acquisition and processing software

#### Reagents and Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium dihydrogen phosphate
- Orthophosphoric acid
- Water (HPLC grade)
- · Tolvaptan reference standard

#### **Chromatographic Conditions:**



| Parameter            | Condition                                                                                                                                                                   |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mobile Phase         | A mixture of buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid), acetonitrile, and methanol. A common ratio is 50:40:10 (v/v/v).[12] |
| Flow Rate            | 1.0 - 1.5 mL/min[12]                                                                                                                                                        |
| Column Temperature   | Ambient or controlled at 25 °C                                                                                                                                              |
| Detection Wavelength | 254 nm[12]                                                                                                                                                                  |
| Injection Volume     | 20 μL[12]                                                                                                                                                                   |
| Run Time             | ~8-10 minutes                                                                                                                                                               |

#### Procedure:

- Buffer Preparation: Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.[12]
- Mobile Phase Preparation: Mix the buffer, acetonitrile, and methanol in the desired ratio.
   Degas the mobile phase before use.[12]
- Standard Solution Preparation: Accurately weigh a suitable amount of Tolvaptan reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve.
- Sample Preparation (for tablets): Weigh and finely powder a number of tablets. Accurately
  weigh a portion of the powder equivalent to a specific amount of Tolvaptan and transfer it to a
  volumetric flask. Add the mobile phase, sonicate to dissolve, and then dilute to the mark.
   Filter the solution through a 0.45 µm filter before injection.[13]
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.



Quantification: Identify the Tolvaptan peak by its retention time. Calculate the concentration
of Tolvaptan in the sample by comparing its peak area with the calibration curve generated
from the standard solutions.

The following diagram illustrates a typical experimental workflow for HPLC analysis.



Click to download full resolution via product page

Experimental workflow for HPLC analysis of Tolvaptan.

# **Pharmacokinetics and Pharmacodynamics**



**Tolvaptan Sodium Phosphate** is administered intravenously and is rapidly converted to Tolvaptan. The pharmacokinetic and pharmacodynamic properties of Tolvaptan are summarized below.

#### Pharmacokinetic Parameters of Tolvaptan:

| Parameter                                             | Value                            | References |
|-------------------------------------------------------|----------------------------------|------------|
| Bioavailability (Oral)                                | ~40%                             | [12]       |
| Time to Peak Plasma Concentration (Tmax) (Oral)       | 2-4 hours                        | [14]       |
| Time to Peak Plasma Concentration (Tmax) (IV Prodrug) | ~1.5 hours                       | [15]       |
| Protein Binding                                       | 99%                              | [9]        |
| Metabolism                                            | Primarily by CYP3A4 in the liver | [8]        |
| Elimination Half-life                                 | ~12 hours (terminal)             | [8][9]     |

#### Pharmacodynamic Effects of Tolvaptan:

| Parameter                    | Effect                  | References |
|------------------------------|-------------------------|------------|
| Urine Volume                 | Dose-dependent increase | [16]       |
| Urine Osmolality             | Dose-dependent decrease | [16]       |
| Serum Sodium Concentration   | Dose-dependent increase | [16]       |
| Free Water Clearance         | Dose-dependent increase | [16]       |
| Onset of Action (Oral)       | 2-4 hours               | [1]        |
| Onset of Action (IV Prodrug) | Within 1-2 hours        | [15]       |

# Conclusion



**Tolvaptan Sodium Phosphate** is a valuable therapeutic agent for the treatment of hyponatremia. Its formulation as a water-soluble prodrug allows for intravenous administration in patients where oral intake is not feasible. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe use in clinical and research settings. This guide provides a foundational resource for professionals involved in the study and development of this important drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tolvaptan phosphate Wikipedia [en.wikipedia.org]
- 2. Tolvaptan Sodium Phosphate | Drug Information, Uses, Side Effects, Chemistry |
   PharmaCompass.com [pharmacompass.com]
- 3. medkoo.com [medkoo.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. iajps.com [iajps.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Tolvaptan price, buy Tolvaptan chemicalbook [chemicalbook.com]
- 8. Tolvaptan | C26H25ClN2O3 | CID 216237 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tolvaptan Wikipedia [en.wikipedia.org]
- 10. CAS # 942619-79-6, Tolvaptan Sodium Phosphate, disodium [7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate chemBlink [chemblink.com]
- 11. CN104418803A Preparation method of tolvaptan Google Patents [patents.google.com]
- 12. ijrpr.com [ijrpr.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. accessdata.fda.gov [accessdata.fda.gov]



- 15. Initial clinical experience of intravenous tolvaptan sodium phosphate in patients with congestive heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review of Tolvaptan's Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions [mdpi.com]
- To cite this document: BenchChem. [Chemical structure and properties of Tolvaptan Sodium Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12783149#chemical-structure-and-properties-of-tolvaptan-sodium-phosphate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com